molecular formula C18H15ClN4O3S3 B2509177 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1396790-50-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2509177
CAS RN: 1396790-50-3
M. Wt: 466.97
InChI Key: CBNKMXIENAXVNQ-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O3S3 and its molecular weight is 466.97. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

This compound is part of research focusing on the development of inhibitors with potential therapeutic applications. For instance, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocycles, including benzothiazole analogs, to improve metabolic stability and efficacy against targets relevant to cancer and other diseases. These studies emphasize the importance of structural modifications to enhance biological activity and reduce metabolic deactivation (Stec et al., 2011).

Synthetic Methods

Research on synthesizing heterocyclic compounds that incorporate sulfonamide moieties has been conducted to explore their potential as anticonvulsant and antimicrobial agents. These synthetic efforts have yielded a variety of derivatives, showcasing the versatility of reactions involving acetamide precursors to generate compounds with potential therapeutic uses (Farag et al., 2012).

Antimicrobial and Anticonvulsant Activities

Compounds derived from or related to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide have shown promising antimicrobial and anticonvulsant activities. This indicates the potential for these compounds to be developed into new treatments for infections and seizures, respectively. The exploration of azole derivatives incorporating a sulfonamide moiety highlights the compound's role in generating new therapeutic agents (Ahmed et al., 2019).

Quantum Mechanical and Molecular Docking Studies

Quantum mechanical studies and molecular docking have been employed to investigate the electronic properties and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds in fields such as dye-sensitized solar cells (DSSCs) and as inhibitors for targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKMXIENAXVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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